molecular formula C16H13BrN2OS B2515690 N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide CAS No. 866017-75-6

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Cat. No. B2515690
CAS RN: 866017-75-6
M. Wt: 361.26
InChI Key: JDJVFBUWGDUOPP-UHFFFAOYSA-N
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Description

The compound "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities and interactions. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of antipyrine derivatives as reported involves the use of bromo and chloro substituents and is characterized by good yields and spectroscopic characterization . Similarly, the synthesis of a pyrrole derivative with a 14C label was achieved through a sequence starting from pyrrol-2-carbonitrile, indicating the versatility of pyrrole as a building block for more complex structures . These methods suggest that the synthesis of "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" could potentially involve halogenated intermediates and palladium-catalyzed reactions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal and molecular structure of synthesized compounds. The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions such as C–H⋯π and lone pair⋯π contacts . Hirshfeld surface analysis and DFT calculations can provide detailed insights into the intermolecular interactions and energy frameworks that stabilize the molecular structure . These techniques could be applied to analyze the molecular structure of "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" to understand its solid-state properties.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their chemical activity parameters determined by DFT calculations and NBO analysis. These analyses help identify electrophilic and nucleophilic sites within the molecules, which are crucial for predicting their behavior in chemical reactions . The presence of functional groups such as carboxamide and pyrrole in the compound of interest suggests potential reactivity that could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms can affect the lipophilicity and electronic properties of the molecules . The antimicrobial activity of some of these compounds has been investigated, indicating potential applications in medicinal chemistry . The physical properties such as solubility, melting point, and stability of "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" would need to be empirically determined to fully understand its applicability.

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are recognized for their diverse biological activities and therapeutic properties. A review on thiophene structure-activity relationships highlights the broad spectrum of molecular structures and their various therapeutic applications, demonstrating the complexity and potential of thiophene compounds in drug discovery and development (Drehsen & Engel, 1983).

Pyrrole-based Compounds for Drug Development

Pyrrole-based compounds are extensively studied for their anticancer, antimicrobial, and antiviral activities, showcasing the importance of the pyrrole ring as a pharmacophore unit in drug discovery. The discovery and development of novel synthetic compounds based on N-heterocyclic motifs like pyrrole underline their significance in pharmaceutical research, with a focus on compounds that target specific biological pathways (Petri et al., 2020).

Environmental Impact of Brominated Compounds

Research on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, provides insight into the environmental distribution and potential risks associated with brominated compounds. This review emphasizes the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, highlighting significant knowledge gaps and the importance of monitoring these compounds (Zuiderveen et al., 2020).

properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-11-12(17)5-4-6-13(11)18-16(20)15-14(7-10-21-15)19-8-2-3-9-19/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJVFBUWGDUOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

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